molecular formula C14H11ISe B12567794 [(1-Iodo-2-phenylethenyl)selanyl]benzene CAS No. 165278-88-6

[(1-Iodo-2-phenylethenyl)selanyl]benzene

Cat. No.: B12567794
CAS No.: 165278-88-6
M. Wt: 385.11 g/mol
InChI Key: OKQDXJSPVPKDKR-UHFFFAOYSA-N
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Description

[(1-Iodo-2-phenylethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of both iodine and selenium atoms attached to a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Iodo-2-phenylethenyl)selanyl]benzene typically involves the reaction of iodobenzene with a selenium-containing reagent under specific conditions. One common method includes the use of phenylselenol and iodobenzene in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[(1-Iodo-2-phenylethenyl)selanyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-Iodo-2-phenylethenyl)selanyl]benzene has several applications in scientific research, including:

    Biology: Studied for its potential biological activities, including antioxidant properties and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [(1-Iodo-2-phenylethenyl)selanyl]benzene involves its interaction with molecular targets through its selenium and iodine atoms. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and enzyme activity. The iodine atom can undergo substitution reactions, allowing the compound to modify biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene: An aryl iodide with a single iodine atom attached to a benzene ring.

    Phenylselenol: A selenium-containing compound with a phenyl group attached to a selenium atom.

    Diphenyl diselenide: A compound with two phenyl groups attached to a diselenium bridge.

Uniqueness

[(1-Iodo-2-phenylethenyl)selanyl]benzene is unique due to the presence of both iodine and selenium atoms in its structure, which imparts distinct chemical reactivity and potential applications. The combination of these two elements allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

165278-88-6

Molecular Formula

C14H11ISe

Molecular Weight

385.11 g/mol

IUPAC Name

(1-iodo-2-phenylethenyl)selanylbenzene

InChI

InChI=1S/C14H11ISe/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-11H

InChI Key

OKQDXJSPVPKDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C([Se]C2=CC=CC=C2)I

Origin of Product

United States

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